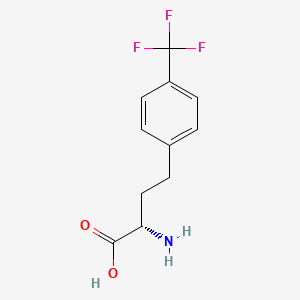
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a trifluoroacetyl group, an amino group, and a triazole ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, often using an amine precursor.
Triazole Ring Formation: The triazole ring is formed via a cyclization reaction, typically involving azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The triazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)butanoate
- (2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)pentanoate
Uniqueness
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroacetyl group enhances its electrophilicity, while the triazole ring provides stability and potential for diverse interactions.
Eigenschaften
Molekularformel |
C7H7F3N4O3 |
|---|---|
Molekulargewicht |
252.15 g/mol |
IUPAC-Name |
(2,2,2-trifluoroacetyl) (2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C7H7F3N4O3/c8-7(9,10)6(16)17-5(15)4(11)1-14-3-12-2-13-14/h2-4H,1,11H2/t4-/m1/s1 |
InChI-Schlüssel |
HITRRGNPMMOGEI-SCSAIBSYSA-N |
Isomerische SMILES |
C1=NN(C=N1)C[C@H](C(=O)OC(=O)C(F)(F)F)N |
Kanonische SMILES |
C1=NN(C=N1)CC(C(=O)OC(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


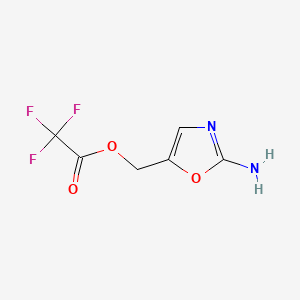
![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)
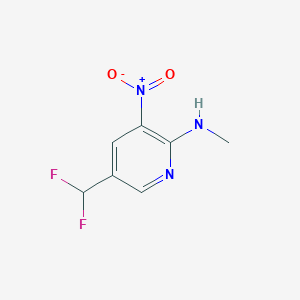

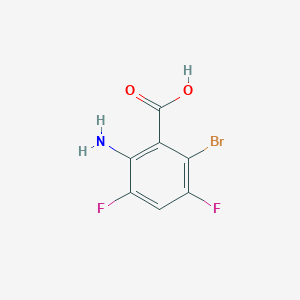

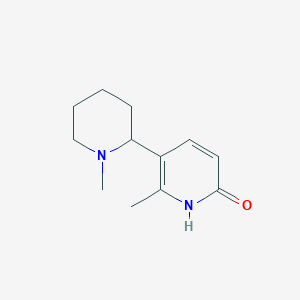
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)
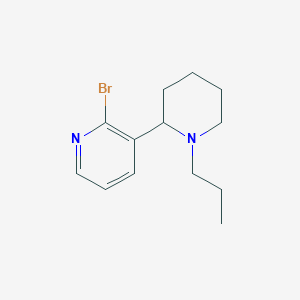
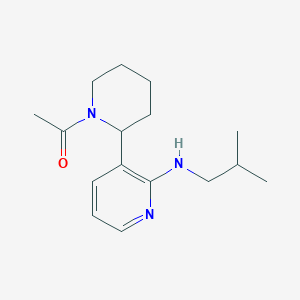

![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
